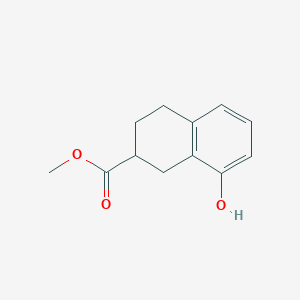
Methyl 4-(2-diazoacetyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-diazoacetyl)benzoate is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(2-diazoacetyl)benzoate can be synthesized through a multi-step process. One common method involves the diazotization of methyl 4-acetylbenzoate. The process typically includes the following steps:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 4-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group, yielding methyl 4-aminobenzoate.
Acetylation: The amino group is acetylated to form methyl 4-acetylaminobenzoate.
Diazotization: Finally, the acetyl group is converted to a diazoacetyl group using a diazotizing agent such as sodium nitrite in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of diazo compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-diazoacetyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming cyclic structures.
Decomposition Reactions: Under certain conditions, the diazo group can decompose, releasing nitrogen gas and forming reactive intermediates.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Transition metal catalysts such as copper or palladium can facilitate cycloaddition reactions.
Temperature and Solvent: Reactions are typically carried out at controlled temperatures and in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cycloaddition reactions can produce various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-diazoacetyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active molecules.
Material Science: It is used in the development of novel materials with unique properties, such as photoactive compounds.
Biological Studies: Researchers use it to study enzyme mechanisms and protein interactions due to its reactivity and ability to form covalent bonds with biological molecules.
Wirkmechanismus
The mechanism of action of methyl 4-(2-diazoacetyl)benzoate involves the formation of reactive intermediates upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-diazoacetyl)benzoate can be compared with other diazo compounds, such as:
Methyl diazoacetate: Similar in structure but lacks the aromatic ring, making it less versatile in certain reactions.
Ethyl diazoacetate: Similar reactivity but different physical properties due to the ethyl group.
Diazomethane: Highly reactive and used in different contexts, such as in the synthesis of carbenes.
The uniqueness of this compound lies in its combination of the diazo group with an aromatic ring, providing a balance of reactivity and stability that is advantageous in various applications.
Eigenschaften
CAS-Nummer |
22744-13-4 |
|---|---|
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
methyl 4-(2-diazoacetyl)benzoate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-4-2-7(3-5-8)9(13)6-12-11/h2-6H,1H3 |
InChI-Schlüssel |
FGRRUDVXKDGAOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


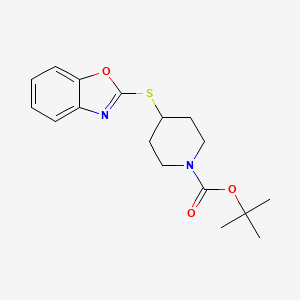
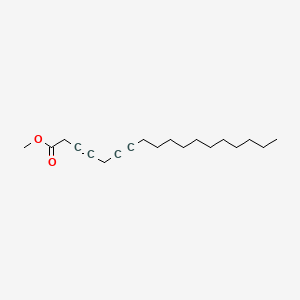
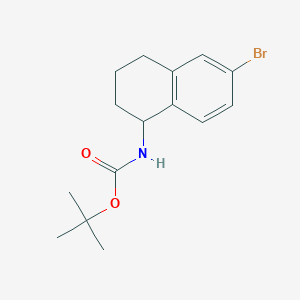

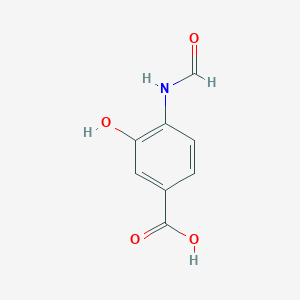
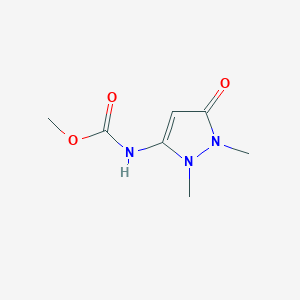
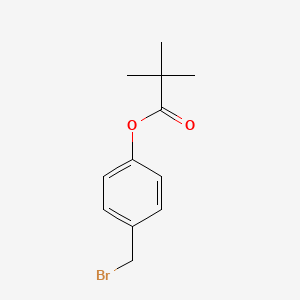
![2H,4H-[1,3]Dioxino[4,5-c]pyridine](/img/structure/B13973727.png)
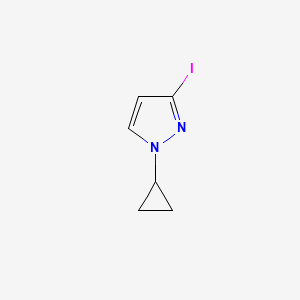
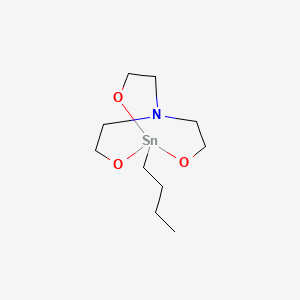
![tert-butyl 5-bromo-3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13973747.png)

